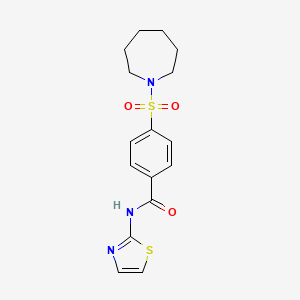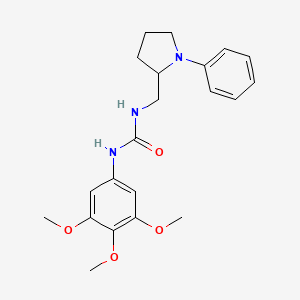
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as PTUP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTUP is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Hydrogelation and Physical Property Tuning
Anion Tuning of Rheology, Morphology, and Gelation : Studies on similar urea derivatives show how the formation of hydrogels in various acids can be tuned by the identity of the anion. This anion-dependent gelation offers a pathway to adjust the physical properties of gels, such as their elastic storage modulus, which is crucial for applications in material science and biomedical engineering (Lloyd & Steed, 2011).
Anticancer Research
Antiproliferative Activity Against Cancer Cell Lines : Research on urea derivatives designed for anticancer applications has shown significant antiproliferative effects on various cancer cell lines. The design and synthesis of these compounds are guided by computer-aided strategies, resulting in potential BRAF inhibitors for cancer treatment (Feng et al., 2020).
Neuropeptide Y5 Receptor Antagonists
Synthesis and Structure-Activity Relationships : Investigations into trisubstituted phenyl urea derivatives have identified potent antagonists of the neuropeptide Y5 (NPY5) receptor, indicating potential therapeutic applications for obesity and related metabolic disorders (Fotsch et al., 2001).
Antimicrobial and Antitumor Activities
Efficient Synthesis of Antitumor and Antimicrobial Compounds : A study highlighted a microwave-assisted synthesis method for novel antitumor and antimicrobial compounds, demonstrating the utility of urea derivatives in developing therapeutic agents with significant efficacy (Azmy et al., 2018).
Polymer Science Applications
Cocondensation with Methylolphenols : Research on the reactions between urea and methylolphenols under acidic conditions has implications for polymer science, particularly in synthesizing alternative copolymers of urea and phenol, which could have applications in various industries (Tomita & Hse, 1992).
Osmolyte Balance in Marine Life
Thermodynamic Compensation in Marine Organisms : A fascinating application of urea and its interactions with other compounds like trimethylamine N-oxide (TMAO) in marine life highlights the balance of osmolytes. This balance is crucial for marine organisms to withstand environmental stress, providing insights into biochemistry and evolutionary biology (Lin & Timasheff, 1994).
Propriétés
IUPAC Name |
1-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)23-21(25)22-14-17-10-7-11-24(17)16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,7,10-11,14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRHALOXJOJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)
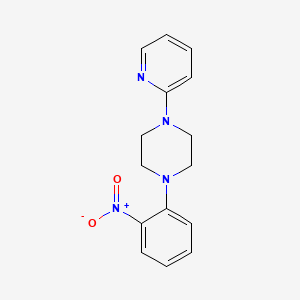
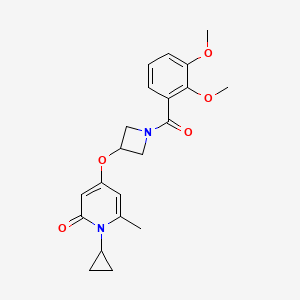

![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)
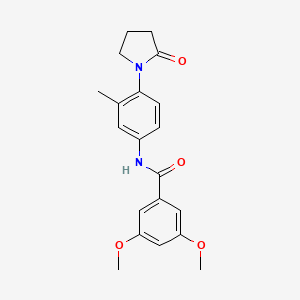
![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2425328.png)
![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2425329.png)
![5-Tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-C]pyridine-5,6-dicarboxylate](/img/structure/B2425330.png)
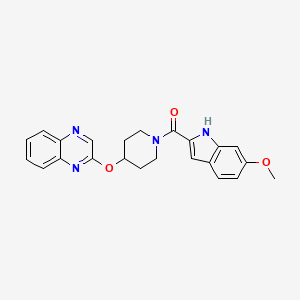
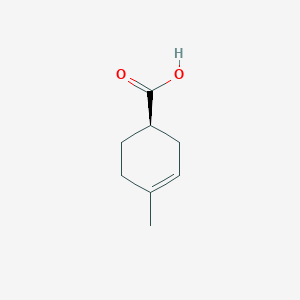
![Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425339.png)
